4-Methoxy-3-nitrobenzaldehyde (4-anilino-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
N2-[(4-methoxy-3-nitrophenyl)methylideneamino]-N4-phenyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Synthesis and Structural Analysis
- Hydrazone compounds, including those derived from 4-Methoxy-3-nitrobenzaldehyde, are often studied for their synthesis and structural properties. For example, research by Urbonavičiūtė et al. (2014) focused on synthesizing a range of hydrazone derivatives, which includes the synthesis of hydrazide and subsequent condensation with aromatic aldehydes to form hydrazone-type derivatives (Urbonavičiūtė, Vaickelionienė, & Mickevičius, 2014).
- Raj et al. (2008) conducted a study on the synthesis and spectral characterization of a hydrazone compound, providing insights into the molecular structure and crystal formation of such compounds (Raj, Prathapachandra Kurup, & Suresh, 2008).
Antibacterial and Antifungal Applications
- Hydrazone compounds have been explored for their antibacterial and antifungal properties. For instance, a study by He and Xue (2021) demonstrated the antibacterial efficacy of hydrazone compounds derived from 4-dimethylaminobenzohydrazide against various bacterial strains (He & Xue, 2021).
Analytical Chemistry Applications
- In the field of analytical chemistry, triazine-based hydrazine reagents, such as those derived from 4-Methoxy-3-nitrobenzaldehyde, are used for the determination of aldehydes in water samples, as described by Kempter and Karst (2000) (Kempter & Karst, 2000).
Optical and Electronic Applications
- Hydrazone derivatives have been investigated for their potential in optical and electronic applications, such as second harmonic generation. A study by Potember, Hoffman, & Stetyick (1989) found that certain hydrazone derivatives exhibited significant second harmonic signals, highlighting their potential in this area (Potember, Hoffman, & Stetyick, 1989).
Anticancer Research
- Some hydrazone compounds have been synthesized and evaluated for their potential anticancer activities. Research by Abu-Surrah et al. (2010) involved synthesizing new palladium(II) complexes with hydrazone Schiff base ligands, which showed promising cytotoxic effects against certain carcinoma cells (Abu-Surrah et al., 2010).
Properties
Molecular Formula |
C21H22N8O3 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O3/c1-32-18-10-9-15(13-17(18)29(30)31)14-22-27-20-24-19(23-16-7-3-2-4-8-16)25-21(26-20)28-11-5-6-12-28/h2-4,7-10,13-14H,5-6,11-12H2,1H3,(H2,23,24,25,26,27)/b22-14+ |
InChI Key |
LHZYCIWASXAPRQ-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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